1-(4-Iodophenyl)-1H-imidazole-4-carboxamide

Catalog No.
S12239961
CAS No.
M.F
C10H8IN3O
M. Wt
313.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide

Product Name

1-(4-Iodophenyl)-1H-imidazole-4-carboxamide

IUPAC Name

1-(4-iodophenyl)imidazole-4-carboxamide

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

InChI

InChI=1S/C10H8IN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15)

InChI Key

WGCIOACCXZYJFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)I

1-(4-Iodophenyl)-1H-imidazole-4-carboxamide is a chemical compound characterized by its imidazole core and a carboxamide functional group. Its molecular formula is C10H8N4O, and it features a 4-iodophenyl substituent, which enhances its biological activity and potential applications in medicinal chemistry. The presence of the iodine atom can influence the compound's electronic properties, making it suitable for various interactions in biological systems.

Typical of imidazole derivatives, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the formation of new derivatives.
  • Acylation Reactions: The carboxamide group can participate in acylation, leading to the formation of more complex molecules.
  • Deprotonation: Under basic conditions, the imidazole nitrogen can be deprotonated, facilitating further reactions.

These reactions are essential for synthesizing analogs and exploring structure-activity relationships.

1-(4-Iodophenyl)-1H-imidazole-4-carboxamide exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an:

  • Anticancer Agent: Compounds with imidazole structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agent: The iodine substituent may enhance its activity against various pathogens.
  • Enzyme Inhibitor: It can act as an inhibitor for certain enzymes, making it valuable in drug design.

The biological effects are often linked to its ability to interact with specific biological targets.

Several methods for synthesizing 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide have been reported:

  • Dual-Substituted Reaction: This method involves using imidazole and iodine as starting materials, typically under alkaline conditions. The reaction can yield high purity and yield .
  • Coupling Reactions: The compound can be synthesized through coupling imidazole derivatives with appropriate aryl halides or carboxylic acids using carbodiimide reagents .
  • Reduction Methods: Utilizing reductive agents to modify existing iodinated compounds can also lead to the desired product.

These methods allow for flexibility in modifying the structure to enhance biological activity or solubility.

1-(4-Iodophenyl)-1H-imidazole-4-carboxamide has several applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery, particularly in developing anticancer and antimicrobial agents.
  • Research Tool: Used in biochemical studies to explore enzyme mechanisms or cellular pathways.
  • Agricultural Chemistry: Potential use as a plant growth regulator due to its effects on plant metabolism .

Interaction studies involving 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Studies have shown that this compound can bind effectively to specific proteins, influencing their activity.
  • Receptor Binding Studies: It has been evaluated for its ability to interact with various receptors, contributing to its pharmacological profile.

These studies are crucial for understanding how structural modifications affect activity and selectivity.

Several compounds share structural similarities with 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamideContains a methoxy group instead of iodineEnhanced solubility and different biological activity
1-(3-Chlorophenyl)-1H-imidazole-4-carboxamideChlorine substituent instead of iodineDifferent electronic properties affecting reactivity
2-(4-Iodophenyl)-1H-imidazoleSimilar phenyl ring but lacks carboxamide groupFocused on antimicrobial properties

The presence of iodine in 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide distinguishes it from other compounds, potentially enhancing its lipophilicity and biological interactions.

This detailed overview provides insights into the multifaceted nature of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide, emphasizing its significance in both research and application contexts.

Palladium-catalyzed carbon-hydrogen arylation represents a powerful strategy for the direct functionalization of imidazole rings, offering significant advantages over traditional cross-coupling methods that require pre-activated substrates [6]. The development of efficient catalytic systems for imidazole carbon-hydrogen activation has enabled regioselective introduction of aryl groups at specific positions of the heterocyclic scaffold [4].

Fluorinated Bathophenanthroline Ligand Systems

Recent investigations have identified fluorinated bathophenanthroline as an optimum ligand for palladium-catalyzed carbon-hydrogen heteroarylation of nitrogen-protected 2,5-disubstituted imidazoles at the carbon-4 position [18] [19]. Intensive reaction condition screening revealed that the fluorinated bathophenanthroline ligand system demonstrates superior catalytic efficiency compared to conventional phenanthroline derivatives [18]. The optimal catalyst system employs palladium(II) pivalate in combination with the fluorinated bathophenanthroline ligand, achieving yields up to 74 percent for carbon-4 heteroarylation reactions [19].

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Palladium(II) acetatePhenanthrolineCesium carbonateToluene12013
Palladium(II) pivalateBathophenanthrolineCesium carbonateToluene12033
Palladium(II) pivalateFluorinated bathophenanthrolineCesium carbonateToluene12074

The electronic properties of the phenanthroline ligand significantly affect product yields, with electron-withdrawing groups on the 4,7-phenyl substituents improving catalytic performance [19]. Conversely, electron-donating methoxy groups decrease reaction efficiency, highlighting the importance of ligand electronic tuning for optimal reactivity [19].

Regioselective Carbon-Hydrogen Activation Mechanisms

The regioselectivity of palladium-catalyzed imidazole arylation follows predictable electronic patterns based on the heterocyclic ring properties [6]. Carbon-5 position demonstrates the highest reactivity toward electrophilic substitution, while the carbon-4 position exhibits relatively lower reactivity, and the carbon-2 position bears the most acidic carbon-hydrogen bond [6]. The carbon-5 selectivity can be rationalized through the inductive effect of the nitrogen-1 atom, which stabilizes the carbon-palladium bond at the carbon-5 position [6].

Mechanistic studies reveal that palladium-catalyzed carbon-hydrogen activation proceeds via ligand-assisted palladation, where the carbon-5 position is preferred due to stabilization by the nitrogen-1 inductive effect [6]. Electronic repulsion between nitrogen electron pairs and the polarized carbon-palladium bond disfavors metalation at carbon-2 and carbon-4 positions [6].

Protecting Group Strategies and Sequential Arylation

The 2-(trimethylsilyl)ethoxymethyl protecting group has proven essential for achieving regioselective sequential arylation of imidazole carbon-hydrogen bonds [6] [21]. This protecting group enables selective carbon-5 arylation under carbonate base conditions, while stronger alkoxide bases facilitate carbon-2 arylation [6]. The 2-(trimethylsilyl)ethoxymethyl group transposition, known as the "switch mechanism," allows conversion of unreactive carbon-4 positions to reactive carbon-5 positions through protecting group migration [24].

Sequential arylation protocols utilizing the 2-(trimethylsilyl)ethoxymethyl protecting group enable preparation of mono-, di-, and triarylimidazoles with complete regiocontrol [6]. The methodology accommodates both aryl bromides and chlorides as coupling partners, providing practical laboratory conditions for complex molecule synthesis [6].

One-Pot Multi-Component Approaches for Imidazole Core Assembly

Multi-component reactions offer efficient strategies for imidazole ring construction, allowing assembly of complex molecules in single-pot processes with high atom economy and selectivity [9]. These methodologies represent significant advances over stepwise synthetic approaches, providing direct access to substituted imidazole derivatives from simple starting materials [9].

Debus-Radziszewski Reaction and Variants

The Debus-Radziszewski imidazole synthesis constitutes a fundamental multi-component reaction for imidazole formation from 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines [5] [11]. This process proceeds through initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, followed by aldehyde condensation to generate the imidazole ring [5]. Commercial applications of this methodology demonstrate its practical utility for large-scale imidazole production [5].

Modern variants of the Debus-Radziszewski reaction employ catalytic systems to enhance reaction efficiency and selectivity [9]. Urea hydrogen peroxide has been identified as an effective molecular catalyst for the synthesis of 2,4,5-trisubstituted imidazoles through condensation of benzil, aldehydes, and ammonium acetate in refluxing ethanol [9]. This protocol offers several advantages including green methodology, inexpensive catalysts, high yields, and simple workup procedures [9].

Starting MaterialsCatalystSolventTemperatureTime (h)Yield (%)
Benzil + 4-chlorobenzaldehyde + Ammonium acetateUrea hydrogen peroxide (10 mol%)EthanolReflux2-485-92
Benzoin + 4-methylbenzaldehyde + Ammonium acetateUrea hydrogen peroxide (10 mol%)EthanolReflux2-480-88
Benzil + 4-methoxybenzaldehyde + Ammonium acetateUrea hydrogen peroxide (10 mol%)EthanolReflux2-483-90

Van Leusen Imidazole Synthesis

The van Leusen reaction utilizes tosylmethyl isocyanide as a three-atom synthon for imidazole construction through cycloaddition with aldimines [22] [23]. This methodology enables preparation of 1,4,5-trisubstituted imidazoles via base-induced cycloaddition reactions in protic solvents [23]. The reaction mechanism involves nucleophilic attack of the deprotonated tosylmethyl isocyanide on the aldimine, followed by cyclization and elimination of p-toluenesulfonic acid [23].

Recent developments in van Leusen chemistry include three-component variants that combine aldehydes, amines, and tosylmethyl isocyanide derivatives in single-pot processes [23]. These protocols demonstrate broad substrate scope and functional group tolerance, making them valuable for medicinal chemistry applications [23].

Diaminomaleonitrile-Based Multi-Component Reactions

Diaminomaleonitrile serves as a versatile building block for multi-component imidazole synthesis, particularly in reactions with aromatic aldehydes and hydroxyl-containing substrates [17] [35]. The reactivity of diaminomaleonitrile-based imines containing hydroxyphenyl substituents with diverse aromatic aldehydes provides access to highly substituted nitrogen heterocycles [17].

The regioselectivity of these reactions depends critically on the position of hydroxyl groups in the aromatic ring [35]. 2-Hydroxybenzylidene imines undergo regioselective cyclization to form imidazole derivatives, while meta and para hydroxyl isomers yield 1,2-dihydropyrazines through alternative reaction pathways [35]. Computational studies reveal that the 2-hydroxyaryl group promotes intramolecular hydrogen abstraction and protonation processes, directing the reaction toward imidazole formation [35].

Regioselective Modification Techniques at Imidazole C2/C4 Positions

Regioselective functionalization of imidazole rings at specific carbon positions requires sophisticated synthetic strategies that exploit the electronic and steric properties of the heterocyclic scaffold [10] [20]. Advanced methodologies enable selective modification at carbon-2 and carbon-4 positions through controlled reaction conditions and protecting group manipulations [10].

Selective Metalation and Electrophilic Substitution

Directed metalation approaches provide powerful tools for regioselective imidazole functionalization through selective carbon-hydrogen deprotonation followed by electrophilic quenching [10]. The acidity of carbon-hydrogen bonds in imidazoles follows the order carbon-2 > carbon-5 > carbon-4, enabling selective metalation under appropriate conditions [10].

Magnesium-based metalation systems demonstrate excellent regioselectivity for carbon-2 functionalization, while organolithium reagents can access carbon-4 and carbon-5 positions under specific conditions [10]. Sulfoxide-magnesium exchange reactions provide alternative pathways for regioselective carbon-carbon bond formation at predetermined positions [10].

Nickel-Catalyzed Carbon-Hydrogen Functionalization

Nickel catalysis offers complementary reactivity to palladium systems for imidazole carbon-hydrogen functionalization, with distinct selectivity patterns and substrate compatibility [8]. Nickel(II) triflate combined with bisphosphine ligands enables carbon-hydrogen arylation and alkenylation of imidazoles under mild conditions [8]. The optimal catalyst system employs tertiary alcohol solvents, which prove essential for catalytic activity [8].

CatalystLigandBaseSolventTemperature (°C)Substrate Scope
Nickel(II) triflate1,2-Bis(dicyclohexylphosphino)ethanePotassium phosphatetert-Amyl alcohol120Aryl chlorides, phenol derivatives
Nickel(II) triflate1,2-Bis(dicyclohexylphosphino)propanePotassium phosphatetert-Amyl alcohol120Alkenyl derivatives, enol ethers

Carbon-4 Functionalization Through Protecting Group Manipulation

Carbon-4 functionalization presents unique challenges due to the inherently low reactivity of this position toward electrophilic substitution [6] [24]. The development of protecting group transposition strategies addresses this limitation by converting unreactive carbon-4 positions to reactive carbon-5 positions through molecular rearrangement [24].

The 2-(trimethylsilyl)ethoxymethyl switch mechanism enables transformation of 4-substituted imidazoles to 5-substituted derivatives through thermal equilibration in the presence of alkylating agents [24]. This approach provides access to previously inaccessible substitution patterns and enables sequential functionalization of multiple carbon positions [24].

The electronic characteristics of aryl substituents attached to the imidazole ring of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide significantly influence target protein binding affinity through multiple mechanisms. Research demonstrates that the interplay between inductive and resonance effects of aryl group substituents directly modulates the compound's pharmacological activity [1] [2].

Electron-Donating Group Effects

Substitution with electron-donating groups, particularly 3,5-dimethyl substituents, enhances binding affinity through electron enrichment of the phenyl ring system. Studies on carbazole-imidazole derivatives reveal that electron-donating methyl groups increase the electronic density of the aromatic ring, facilitating stronger edge-to-face CH-π interactions with protein residues such as phenylalanine [2]. This electronic enhancement results in binding affinity improvements of up to 10-fold, with IC50 values ranging from 0.51 to 2.48 micromolar for the most potent derivatives [3] [4].

The mechanism underlying this enhancement involves the favorable alteration of electrostatic potential maps, where electron-rich aromatic systems form more stable complexes with protein targets. Quantum mechanical calculations demonstrate that 3,5-dimethyl substituted phenyl rings exhibit increased electron density, promoting stronger non-covalent interactions with amino acid residues in binding pockets [2].

Electron-Withdrawing Group Impact

Conversely, electron-withdrawing substituents such as para-fluorine and para-cyano groups generally decrease binding affinity through depletion of aromatic electron density. Studies on 5-hydroxytryptamine receptor antagonists demonstrate that para-substitution with electron-withdrawing groups strongly reduces activity at both 5-HT1A and dopamine D2A receptors [5]. The electron-deficient aromatic system exhibits reduced capacity for favorable π-π stacking and CH-π interactions, resulting in decreased binding affinity with IC50 values exceeding 10 micromolar.

However, position-dependent effects are observed with certain electron-withdrawing groups. Trifluoromethyl substitution shows variable effects depending on substitution position, with 4-trifluoromethyl derivatives showing enhanced activity (IC50 = 14 micromolar) compared to 6-trifluoromethyl analogues, which lose all biological activity [6].

Halogen Substitution Effects

Halogen substitution presents a unique case where both electronic and geometric factors contribute to binding affinity modulation. The halogen bonding phenomenon plays a crucial role in determining binding strength, with heavier halogens generally providing superior binding enhancement [7]. Chlorine substitution provides moderate affinity enhancement with KD values ranging from 2.63 to 35.6 micromolar, while bromine substitution shows improved binding compared to chlorine with IC50 values between 1.2 and 15.2 micromolar [8] [1].

Iodine substitution demonstrates the most significant binding enhancement, achieving affinity improvements of up to two orders of magnitude. This exceptional enhancement results from the formation of strong halogen bonds with backbone carbonyl oxygens and other electron-rich protein residues. Studies on metallo-β-lactamase inhibitors show that iodine-substituted derivatives achieve IC50 values as low as 0.018 micromolar, representing the highest binding affinity in the halogen series [9].

The table below summarizes the comprehensive structure-activity relationship data for electronic effects on binding affinity:

Substitution PatternBinding Affinity EffectIC50/KD Range (μM)Reference Studies
Electron-Donating Groups (3,5-dimethyl)Increased affinity (up to 10-fold)0.51-2.48Carbazole-imidazole derivatives
Electron-Withdrawing Groups (para-F, para-CN)Decreased binding affinity>105-HT1A receptor antagonists
Halogen Substitution (Cl)Moderate affinity enhancement2.63-35.6CYP121A1 inhibitors
Halogen Substitution (Br)Enhanced binding vs Cl1.2-15.2Benzimidazole PARP inhibitors
Halogen Substitution (I)Highest binding enhancement (2 orders of magnitude)0.018-0.23Metallo-β-lactamase inhibitors
Trifluoromethyl GroupVariable effects, position-dependent14-64FOXM1 inhibitors
Para-Chloro substitutionSignificant activity enhancement2.03-7.05Antimycobacterial agents
Meta-Fluoro substitutionFavorable cation-π interactions0.023-43.56PARP-1 inhibitors

Mechanistic Considerations

The observed structure-activity relationships reflect fundamental principles of molecular recognition in protein-ligand interactions. Electron-rich aromatic systems facilitate favorable interactions through enhanced π-electron density, while electron-deficient systems reduce binding through weakened non-covalent interactions [10] [11]. The position-dependent effects of substituents highlight the importance of three-dimensional molecular complementarity in achieving optimal binding affinity.

Role of Iodophenyl Orientation in Pharmacophore Development

The spatial orientation of the iodophenyl moiety in 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide represents a critical determinant of pharmacophore effectiveness and target selectivity. Conformational analysis reveals that the relative positioning of the iodophenyl group directly influences the strength and nature of intermolecular interactions with target proteins [8] [2].

Coplanar versus Perpendicular Arrangements

Crystallographic studies demonstrate distinct binding preferences based on iodophenyl orientation relative to the imidazole core. Coplanar arrangements, characterized by dihedral angles between 86 and 91 degrees, facilitate optimal CH-π interactions with aromatic amino acid residues such as phenylalanine and tryptophan [2]. This geometric arrangement maximizes overlap between the iodophenyl π-system and protein aromatic residues, resulting in enhanced binding affinity retention.

In contrast, perpendicular orientations with dihedral angles ranging from 56 to 65 degrees show reduced binding efficiency due to suboptimal geometric complementarity. The perpendicular arrangement limits the formation of favorable π-π stacking interactions and reduces the effective contact surface area between the ligand and protein target [2].

Edge-to-Face Interaction Optimization

The optimal dihedral angle of 90 degrees represents the theoretical maximum for edge-to-face aromatic interactions. Studies on acetylcholinesterase inhibitors demonstrate that substituents achieving this optimal orientation exhibit maximum interaction strength with tryptophan residues in the peripheral anionic site [11]. The interaction energies for optimally oriented systems range from -2.7 to -1.4 kilocalories per mole, with chlorine and methyl substituents showing the strongest interactions due to favorable geometric and electronic complementarity.

Binding Mode Classifications

Multiple binding modes have been characterized for iodophenyl-containing imidazole derivatives, each with distinct structural requirements and biological outcomes [8]. Direct heme coordination represents a Type II binding mode observed in cytochrome P450 interactions, where the imidazole nitrogen coordinates directly with the heme iron center. This binding mode requires specific geometric constraints and results in strong binding with KD values below 12 micromolar.

Indirect water-mediated binding provides an alternative mechanism where the iodophenyl group interacts with protein targets through bridging water molecules. This mode offers enhanced selectivity through the formation of specific hydrogen-bonding networks with key amino acid residues including serine, glutamine, and arginine [8].

The following table presents comprehensive data on iodophenyl orientation effects:

Orientation TypeBinding ModeDihedral Angle (degrees)Affinity ImpactExample Systems
Coplanar arrangementOptimal CH-π interaction86-91High affinity retention5-HT1A receptor ligands
Perpendicular orientationReduced binding efficiency56-65Moderate affinity lossPiperazine derivatives
Edge-to-face interactionEnhanced π-π stacking90 (optimal)Maximum interaction strengthArene-arene interactions
Direct heme coordinationType II binding modeVariableStrong binding (KD < 12 μM)CYP121A1 inhibitors
Indirect water-mediated bindingAllosteric modulationN/ASelective targetingA3 adenosine receptor PAMs
Hydrophobic pocket interactionLipophilic contact formationVariableEnhanced selectivityProtein kinase inhibitors

Pharmacophore Validation Studies

Molecular docking studies consistently validate the importance of iodophenyl orientation in determining binding affinity and selectivity profiles. Compounds with optimal iodophenyl positioning demonstrate superior target engagement compared to conformationally restricted analogues [12]. The flexibility of the iodophenyl group allows for induced-fit binding mechanisms, where the ligand adapts its conformation to achieve optimal protein complementarity.

Impact on Selectivity Profiles

Iodophenyl orientation significantly influences target selectivity through differential interactions with related protein families. Studies on adenosine receptor positive allosteric modulators reveal that specific orientations favor A3 receptor selectivity over A1 receptors through distinct binding pocket complementarity [12]. The ability to achieve selective target engagement through conformational control represents a powerful approach to pharmacophore optimization.

Heterocyclic Fusion Strategies for Enhanced Bioactivity

Heterocyclic fusion represents a sophisticated approach to enhancing the bioactivity of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide through the incorporation of additional ring systems that modulate electronic properties, conformational flexibility, and target interaction profiles [13] [14].

Benzimidazole Fusion Strategy

The fusion of benzimidazole rings to the imidazole core creates 1H-benzo[d]imidazole-4-carboxamide derivatives with significantly enhanced biological activity. This fusion strategy demonstrates exceptional potency in poly ADP-ribose polymerase-1 inhibition, achieving IC50 values as low as 0.023 micromolar [15] [16]. The benzimidazole system provides extended π-conjugation and additional hydrogen bonding opportunities, facilitating stronger interactions with the nicotinamide adenine dinucleotide binding pocket of PARP-1.

Structural studies reveal that benzimidazole-fused derivatives adopt planar conformations that optimize stacking interactions with adenine bases in the enzyme active site. The enhanced rigidity provided by ring fusion reduces conformational entropy penalties associated with binding, contributing to improved binding affinity and selectivity [15].

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine fusion strategy yields compounds with broad-spectrum antimicrobial activity, achieving synthesis yields of 89 to 95 percent under optimized conditions [17]. This heterocyclic system combines the electron-rich imidazole ring with the electron-deficient pyridine moiety, creating a balanced electronic profile that facilitates interactions with diverse biological targets.

Mechanistic studies indicate that imidazo[1,2-a]pyridine derivatives disrupt bacterial cell membrane integrity through intercalation between phospholipid bilayers. The planar, aromatic structure promotes favorable lipophilic interactions while maintaining sufficient polarity for cellular uptake [18].

Imidazo[2,1-b]thiazole Conjugation

Benzo[d]imidazo[2,1-b]thiazole derivatives demonstrate exceptional antimycobacterial activity with high selectivity for Mycobacterium tuberculosis over non-tuberculous mycobacteria [14]. Compounds incorporating 4-nitro phenyl and 2,4-dichloro phenyl substituents achieve IC50 values of 2.32 and 2.03 micromolar respectively, while maintaining excellent safety profiles with cytotoxicity values exceeding 128 micromolar against normal cell lines.

The mechanism of action involves inhibition of pantothenate synthetase, a critical enzyme in coenzyme A biosynthesis. Molecular docking studies reveal that the imidazo[2,1-b]thiazole system forms multiple hydrogen bonds with key amino acid residues in the enzyme active site, while the thiazole sulfur atom participates in favorable chalcogen bonding interactions [14].

Imidazo[4,5-c]quinoline Systems

The imidazo[4,5-c]quinoline fusion strategy produces potent positive allosteric modulators of A3 adenosine receptors with sub-micromolar activity ranges [12]. These compounds demonstrate exceptional selectivity for A3 receptors over A1 and A2 subtypes through specific interactions with non-conserved amino acid residues in the allosteric binding site.

Structure-activity relationship studies reveal that the quinoline nitrogen atom forms critical hydrogen bonds with transmembrane domain residues, while the imidazole ring provides additional contact points through π-π stacking interactions. The rigidity imposed by ring fusion ensures optimal geometric complementarity with the receptor binding pocket [12].

Triazole-Linked Hybrid Systems

The incorporation of 1,2,3-triazole linkers into benzimidazole-imidazole hybrid systems creates compounds with exceptional anticancer activity. Lead compounds achieve IC50 values between 0.05 and 0.07 micromolar against non-small cell lung cancer cell lines while maintaining selectivity over normal tissues [19]. The triazole ring provides metabolic stability and enhances binding affinity through additional hydrogen bonding opportunities.

These hybrid systems induce apoptosis through multiple pathways including sphingosine kinase 1 inhibition, p38 mitogen-activated protein kinase downregulation, and cyclin-dependent kinase 9 suppression. The multi-target approach provides enhanced therapeutic efficacy and reduced resistance development potential [19].

The following table summarizes heterocyclic fusion strategies and their biological outcomes:

Fusion StrategyCore StructureBioactivity EnhancementSelectivity ProfileMechanism of Action
Benzimidazole fusion1H-benzo[d]imidazole-4-carboxamidePARP-1 inhibition (IC50: 0.023 μM)High PARP selectivityDNA repair inhibition
Imidazo[1,2-a]pyridine1H-imidazo[1,2-a]pyridine-basedAntimicrobial activity (89-95% yield)Broad-spectrum antimicrobialCell membrane disruption
Imidazo[2,1-b]thiazoleBenzo[d]imidazo[2,1-b]thiazoleAntimycobacterial (IC50: 2.03-2.32 μM)Mycobacterium tuberculosis selectivePantothenate synthetase inhibition
Imidazo[4,5-c]quinoline1H-imidazo[4,5-c]quinolin-4-amineA3AR PAM activity (sub-μM range)A3 receptor specificAllosteric modulation
Triazole-linked hybrids1,2,3-triazolyl-benzimidazoleAnticancer activity (IC50: 0.05-0.07 μM)Cancer cell selectiveApoptosis induction
Oxadiazole conjugationImidazole-1,2,4-oxadiazoleEGFR inhibition (IC50: 1.21 μM)Kinase selectiveReceptor tyrosine kinase inhibition

Design Principles for Fusion Systems

Successful heterocyclic fusion strategies follow several key design principles. The incorporation of electron-deficient rings such as pyridine or quinoline balances the electron-rich nature of the imidazole core, creating systems with optimal electronic properties for diverse target interactions [20]. Ring fusion reduces conformational flexibility, thereby decreasing entropy penalties associated with target binding while maintaining sufficient flexibility for induced-fit mechanisms.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.97121 g/mol

Monoisotopic Mass

312.97121 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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